molecular formula C20H19IN8O3 B11105689 4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine

4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11105689
M. Wt: 546.3 g/mol
InChI Key: NHWFXWONDRLDEA-LPYMAVHISA-N
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Description

3-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an iodobenzaldehyde moiety, a morpholino group, and a triazine ring. Its molecular formula is C26H24IN7O, and it has a molecular weight of 577.42 g/mol .

Preparation Methods

The synthesis of 3-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves multiple steps. One common synthetic route includes the condensation of 3-iodobenzaldehyde with 4-morpholino-6-(3-nitroanilino)-1,3,5-triazine-2-hydrazone under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and disrupt cellular processes by binding to key proteins. The triazine ring and morpholino group play crucial roles in its activity, allowing it to interact with various biological molecules .

Comparison with Similar Compounds

Similar compounds include other triazine derivatives and hydrazones, such as:

  • 4-(2-(3-Iodobenzylidene)hydrazinyl)-6-morpholino-N,N-diphenyl-1,3,5-triazin-2-amine
  • Vacuolin-1
  • Benzaldehyde, 3-iodo-, 2-[4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Compared to these compounds, 3-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H19IN8O3

Molecular Weight

546.3 g/mol

IUPAC Name

2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19IN8O3/c21-15-4-1-3-14(11-15)13-22-27-19-24-18(23-16-5-2-6-17(12-16)29(30)31)25-20(26-19)28-7-9-32-10-8-28/h1-6,11-13H,7-10H2,(H2,23,24,25,26,27)/b22-13+

InChI Key

NHWFXWONDRLDEA-LPYMAVHISA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)NC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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